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molecular formula CH5NO3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No. B057018
M. Wt: 79.056 g/mol
InChI Key: ATRRKUHOCOJYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291006

Procedure details

In a method for the concurrent production of ammonia and urea comprising the steps of producing ammonia in an ammonia-synthesis apparatus, absorbing ammonia at the exit of the ammonia-synthesis reactor with water, thus obtaining a concentrated aqueous solution of ammonia, utilizing the concentrated solution of ammonia for the absorption of the CO2 contained in the raw gases for the synthesis of ammonia, obtaining ammonium carbamate, converting the ammonium carbamate partially into urea in a urea-synthesis reactor, thermally decomposing the carbamate which has not been converted into urea and stripping the decomposition products with a gas selected from the group consisting of ammonia, CO2 and inerts, discharging from the stripping zone a solution of urea which still contains carbamate, recycling the products of decomposition of the carbamate to the urea-synthesis reactor, distilling under a pressure of from 3 to 30 atm, in at least one stage, the solution of urea to obtain liquid ammonia and one or more ammoniacal solutions of ammonium carbonate, and an aqueous solution of urea deprived of ammonium carbamate the improvement which comprises introducing the CO2 -containing gas at the bottom, or near the bottom, of an absorber which is split into two sections, the lower section being a film-absorber and the upper section being a plate-absorber, the absorbing solution in the upper section being the concentrated aqueous solution of ammonia aforesaid, the absorbing solution in the lower section being one or more of the aqueous ammoniacal solutions of ammonium carbonate as obtained by distillation of the solution of urea under a pressure of from 3 to 30 atm. with addition of liquid ammonia.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[NH2:2].[NH4+:5].[NH2:6][C:7]([NH2:9])=[O:8].N.C(=O)=[O:12].C(=O)([O-])[NH2:15]>>[NH2:6][C:7]([NH2:9])=[O:8].[NH3:2].[C:1](=[O:4])([O-:12])[O-:3].[NH4+:15].[NH4+:5] |f:0.1,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Step Three
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Eight
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.[NH4+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling under a pressure of from 3 to 30 atm, in at least one stage

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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